molecular formula C8H8N2O2 B12891404 6-Methoxybenzo[c]isoxazol-3-amine

6-Methoxybenzo[c]isoxazol-3-amine

Cat. No.: B12891404
M. Wt: 164.16 g/mol
InChI Key: JWLGAJZQPXJRBV-UHFFFAOYSA-N
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Description

6-Methoxybenzo[c]isoxazol-3-amine is a heterocyclic compound with the molecular formula C₈H₈N₂O₂. It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The compound features a methoxy group attached to the benzene ring and an amine group on the isoxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzo[c]isoxazol-3-amine typically involves the condensation of isoxazol-3-amine with methoxy-substituted benzaldehyde under specific conditions. One common method is the ball-milling technique, which involves grinding the reactants together without a solvent . This method is considered environmentally friendly and efficient, yielding high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[c]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

6-Methoxybenzo[c]isoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[c]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxybenzo[c]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-2,1-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)10-12-8(6)9/h2-4H,9H2,1H3

InChI Key

JWLGAJZQPXJRBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NOC(=C2C=C1)N

Origin of Product

United States

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